2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine
Overview
Description
2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes methoxy and dimethoxyphenyl groups, as well as a methylpentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dimethoxybenzaldehyde with an amine derivative, followed by cyclization with a triazine precursor. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 2,4-dimethoxybenzoic acid derivatives, while reduction of the triazine ring may produce partially hydrogenated triazine compounds.
Scientific Research Applications
2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The methoxy and dimethoxyphenyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: This compound shares the dimethoxyphenyl group but differs in its core structure and functional groups.
Phenylboronic pinacol esters: These compounds have similar applications in organic synthesis but differ significantly in their chemical structure and reactivity.
Uniqueness
The uniqueness of 2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern and the presence of both methoxy and dimethoxyphenyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-12(2)7-6-10-19-16-21-17(23-18(22-16)26-5)20-14-9-8-13(24-3)11-15(14)25-4/h8-9,11-12H,6-7,10H2,1-5H3,(H2,19,20,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRSFCZNXTRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNC1=NC(=NC(=N1)OC)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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